(3-Chloro-2-hydroxypropyl)(2-hydroxyethyl)dimethylammonium chloride

Catalog No.
S13174218
CAS No.
84434-68-4
M.F
C7H17Cl2NO2
M. Wt
218.12 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(3-Chloro-2-hydroxypropyl)(2-hydroxyethyl)dimethyl...

CAS Number

84434-68-4

Product Name

(3-Chloro-2-hydroxypropyl)(2-hydroxyethyl)dimethylammonium chloride

IUPAC Name

(3-chloro-2-hydroxypropyl)-(2-hydroxyethyl)-dimethylazanium;chloride

Molecular Formula

C7H17Cl2NO2

Molecular Weight

218.12 g/mol

InChI

InChI=1S/C7H17ClNO2.ClH/c1-9(2,3-4-10)6-7(11)5-8;/h7,10-11H,3-6H2,1-2H3;1H/q+1;/p-1

InChI Key

WSEBKJRVPMLGFV-UHFFFAOYSA-M

Canonical SMILES

C[N+](C)(CCO)CC(CCl)O.[Cl-]

(3-Chloro-2-hydroxypropyl)(2-hydroxyethyl)dimethylammonium chloride is a quaternary ammonium compound characterized by the presence of both hydroxy and chloro functional groups. This compound features a dimethylammonium moiety, which contributes to its cationic nature, and it is often used in various applications due to its surfactant properties. The structural formula can be represented as follows:

  • Chemical Formula: C₇H₁₈ClN₂O₂
  • Molecular Weight: 195.69 g/mol

The compound's structure allows it to interact effectively with biological membranes, making it of interest in biochemical and pharmaceutical research.

Typical of quaternary ammonium salts, including:

  • Nucleophilic Substitution: The chlorine atom can be replaced by various nucleophiles, leading to the formation of new derivatives.
  • Hydrolysis: In aqueous solutions, the hydroxy groups may interact with water, leading to hydrolysis reactions that can modify the biological activity of the compound.
  • Formation of Complexes: It can form complexes with anions or other biological molecules, influencing its reactivity and stability.

These reactions are crucial for understanding how the compound behaves in biological systems and its potential therapeutic applications.

Research indicates that (3-Chloro-2-hydroxypropyl)(2-hydroxyethyl)dimethylammonium chloride exhibits notable biological activity. It has been shown to possess antimicrobial properties, making it a candidate for use in disinfectants and antiseptics. The mechanism of action may involve disruption of microbial cell membranes due to its surfactant properties, leading to cell lysis.

Additionally, computational tools have been employed to predict its biological activity spectrum. Such predictions suggest potential uses in pharmacology, particularly as an antimicrobial agent or a surfactant in drug formulations .

Several synthetic routes can be employed to produce (3-Chloro-2-hydroxypropyl)(2-hydroxyethyl)dimethylammonium chloride:

  • Alkylation Reaction: The synthesis typically involves the alkylation of dimethylamine with 3-chloro-2-hydroxypropyl chloride and 2-hydroxyethyl chloride. This reaction can be facilitated under basic conditions.
    • Reaction Conditions:
      • Temperature: 50-70 °C
      • Solvent: Acetone or ethanol
  • Quaternization: The final product is obtained through quaternization, where the tertiary amine reacts with a suitable alkyl halide under reflux conditions.

These methods allow for the production of the compound in high yields and purity.

(3-Chloro-2-hydroxypropyl)(2-hydroxyethyl)dimethylammonium chloride has various applications:

  • Antimicrobial Agent: Used in formulations for disinfectants and antiseptics due to its ability to disrupt microbial membranes.
  • Surfactant: Employed in personal care products and pharmaceuticals as a surfactant and emulsifying agent.
  • Biological Research: Utilized in studies exploring membrane interactions and cellular uptake mechanisms.

Its versatility makes it valuable across multiple industries, particularly in health and personal care.

Studies on interaction mechanisms reveal that (3-Chloro-2-hydroxypropyl)(2-hydroxyethyl)dimethylammonium chloride interacts with lipid bilayers and proteins. Its cationic nature allows it to bind effectively with negatively charged surfaces, such as bacterial membranes or cellular components.

  • Membrane Disruption: The compound's surfactant properties lead to destabilization of lipid bilayers, resulting in enhanced permeability or cell lysis.
  • Protein Binding: It may also interact with proteins, affecting their conformation and function, which is crucial for its antimicrobial activity .

Understanding these interactions is essential for optimizing its use in therapeutic applications.

Several compounds share structural similarities with (3-Chloro-2-hydroxypropyl)(2-hydroxyethyl)dimethylammonium chloride. Here are some notable examples:

Compound NameStructure HighlightsUnique Features
Benzalkonium ChlorideQuaternary ammonium with long alkyl chainsStrong antimicrobial properties
Cetyltrimethylammonium BromideLong-chain quaternary ammonium saltCommonly used as a surfactant and preservative
Polyhexamethylene BiguanidePolymeric biguanide derivativeBroad-spectrum antimicrobial activity

Uniqueness

(3-Chloro-2-hydroxypropyl)(2-hydroxyethyl)dimethylammonium chloride stands out due to its specific combination of hydroxy and chloro groups, which enhance its solubility and efficacy as an antimicrobial agent compared to others like benzalkonium chloride that primarily rely on hydrophobic interactions. This unique structure allows for more versatile applications in both pharmaceutical formulations and surface disinfectants.

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

217.0636342 g/mol

Monoisotopic Mass

217.0636342 g/mol

Heavy Atom Count

12

Dates

Last modified: 08-10-2024

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